(R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate
Overview
Description
®-(+)-1-(3-Methoxyphenyl)ethyl isocyanate: is an organic compound that belongs to the class of isocyanates It is characterized by the presence of an isocyanate group (-N=C=O) attached to a chiral center, which is bonded to a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from ®-(+)-1-(3-Methoxyphenyl)ethylamine: The compound can be synthesized by reacting ®-(+)-1-(3-Methoxyphenyl)ethylamine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Alternative Methods: Another method involves the use of triphosgene as a safer alternative to phosgene. The reaction conditions are similar, with the reaction being carried out in an inert solvent at low temperatures.
Industrial Production Methods: Industrial production of ®-(+)-1-(3-Methoxyphenyl)ethyl isocyanate often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of phosgene or triphosgene in these processes requires stringent safety measures due to the toxic nature of these reagents.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Addition: ®-(+)-1-(3-Methoxyphenyl)ethyl isocyanate readily undergoes nucleophilic addition reactions with various nucleophiles such as amines, alcohols, and thiols. These reactions result in the formation of ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield the corresponding amine and carbon dioxide.
Polymerization: It can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or dilute acids are used as reagents, and the reaction is usually carried out at room temperature.
Polymerization: Polyols are used as reagents, and the reaction is carried out under controlled conditions to form polyurethanes.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Polyurethanes: Formed from the polymerization with polyols.
Scientific Research Applications
Chemistry:
Synthesis of Ureas and Carbamates: ®-(+)-1-(3-Methoxyphenyl)ethyl isocyanate is used as a building block in the synthesis of various ureas and carbamates, which are important intermediates in organic synthesis.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs)
Industry:
Polyurethane Production: It is used in the production of polyurethanes, which are widely used in the manufacture of foams, coatings, adhesives, and elastomers.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of ®-(+)-1-(3-Methoxyphenyl)ethyl isocyanate primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications, including the formation of ureas, carbamates, and thiocarbamates.
Comparison with Similar Compounds
3-Methoxyphenyl isocyanate: Similar in structure but lacks the chiral center.
2-Methoxyphenyl isocyanate: Differentiated by the position of the methoxy group on the phenyl ring.
Uniqueness:
Chirality: The presence of a chiral center in ®-(+)-1-(3-Methoxyphenyl)ethyl isocyanate distinguishes it from other isocyanates, providing unique reactivity and potential for enantioselective synthesis.
Reactivity: The compound’s reactivity with nucleophiles makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
1-[(1R)-1-isocyanatoethyl]-3-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(11-7-12)9-4-3-5-10(6-9)13-2/h3-6,8H,1-2H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWCQMWZIOMQOP-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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